molecular formula C13H13N3O5S B14979188 2-hydroxy-6-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide

2-hydroxy-6-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B14979188
M. Wt: 323.33 g/mol
InChI Key: WYEVLQUAVXWOAO-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidine sulfonamide class, characterized by a bicyclic pyrimidine core with a hydroxyl group at position 2, a ketone at position 6, and a sulfonamide moiety attached to a para-propenyloxy-substituted phenyl ring. Its molecular formula is inferred as C₁₃H₁₃N₃O₅S (molecular weight ~325.34 g/mol), analogous to structurally related compounds like 2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide (MolWeight: 325.34) .

Properties

Molecular Formula

C13H13N3O5S

Molecular Weight

323.33 g/mol

IUPAC Name

2,4-dioxo-N-(4-prop-2-enoxyphenyl)-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C13H13N3O5S/c1-2-7-21-10-5-3-9(4-6-10)16-22(19,20)11-8-14-13(18)15-12(11)17/h2-6,8,16H,1,7H2,(H2,14,15,17,18)

InChI Key

WYEVLQUAVXWOAO-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O

Origin of Product

United States

Preparation Methods

The synthesis of 2-hydroxy-6-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrimidine derivative with sulfonyl chlorides under basic conditions.

    Attachment of the Allyloxyphenyl Group: The final step involves the attachment of the allyloxyphenyl group through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-hydroxy-6-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide or allyloxyphenyl groups can be replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-hydroxy-6-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-hydroxy-6-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Dihydropyrimidine Sulfonamide Family

Key structural variations among related compounds include substituents on the phenyl ring and modifications to the sulfonamide or pyrimidine core. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Features
Target Compound C₁₃H₁₃N₃O₅S ~325.34 4-(prop-2-en-1-yloxy)phenyl Allyl ether for potential reactivity; sulfonamide for solubility .
2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide (D668-0028) C₁₃H₁₅N₃O₅S 325.34 4-methoxyphenethyl Methoxy group enhances lipophilicity; ethyl linker improves flexibility .
2-hydroxy-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyrimidine-5-sulfonamide (D668-0033) C₁₀H₁₀N₄O₄S 282.27 Pyridin-3-ylmethyl Pyridine ring introduces basicity; lower molecular weight improves diffusion .
2-{[4-methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide C₁₇H₁₉N₃O₂S 329.42 4-methylphenyl, prop-2-en-1-yl Thioether linkage and acetamide group alter electronic properties .

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